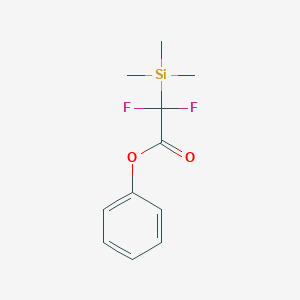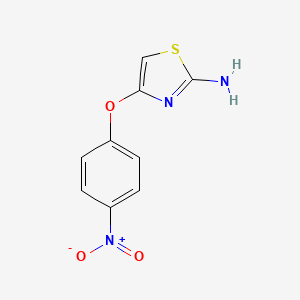
4-(4-Nitrophenoxy)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Nitrophenoxy)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a nitrophenoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenoxy)-1,3-thiazol-2-amine typically involves the reaction of 4-nitrophenol with 2-aminothiazole. The process can be carried out under various conditions, including:
Nucleophilic Substitution: This method involves the reaction of 4-nitrophenol with 2-aminothiazole in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C.
Mechanochemical Treatment: This approach involves grinding the reactants together, which can enhance the reaction rate and yield.
Industrial Production Methods:
化学反应分析
Types of Reactions: 4-(4-Nitrophenoxy)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 4-(4-Aminophenoxy)-1,3-thiazol-2-amine.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
4-(4-Nitrophenoxy)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be incorporated into polymers to enhance their properties, such as flame retardancy.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
作用机制
The mechanism of action of 4-(4-Nitrophenoxy)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or other biological effects .
相似化合物的比较
4-(4-Nitrophenoxy)phenylboronic acid: This compound also contains a nitrophenoxy group and has applications in organic synthesis and medicinal chemistry.
Hexakis(4-nitrophenoxy)cyclotriphosphazene: This compound is used as a flame retardant in polymers.
Uniqueness: 4-(4-Nitrophenoxy)-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to other nitrophenoxy compounds
属性
CAS 编号 |
179411-62-2 |
|---|---|
分子式 |
C9H7N3O3S |
分子量 |
237.24 g/mol |
IUPAC 名称 |
4-(4-nitrophenoxy)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H7N3O3S/c10-9-11-8(5-16-9)15-7-3-1-6(2-4-7)12(13)14/h1-5H,(H2,10,11) |
InChI 键 |
QSXGMNMDMHYKEW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CSC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


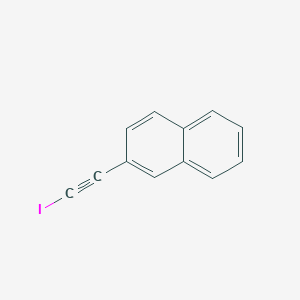
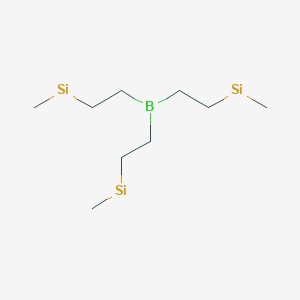
![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
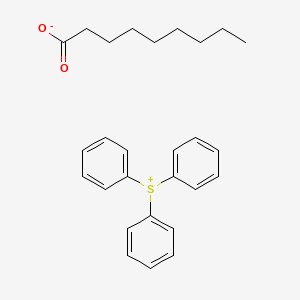
![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)

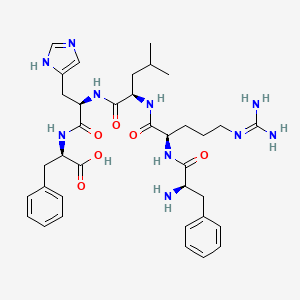
![Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate](/img/structure/B14253268.png)
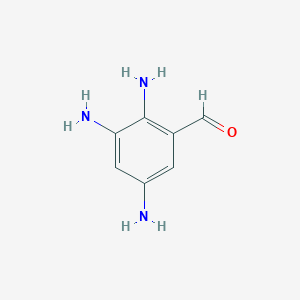
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester](/img/structure/B14253271.png)
![4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14253276.png)
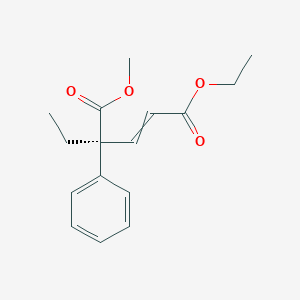
![Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-](/img/structure/B14253286.png)
